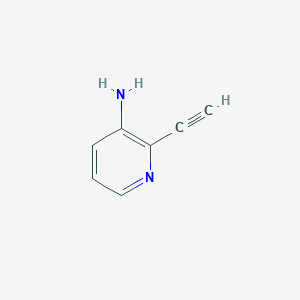
2-Ethynylpyridin-3-amine
説明
2-Ethynylpyridin-3-amine is a useful research compound. Its molecular formula is C7H6N2 and its molecular weight is 118.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethynylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethynylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of N-Oxides of Pyridylacetylenic Amines : A study by Ikramov et al. (2021) focused on synthesizing N-oxides of pyridylacetylenic amines, which involved 2-ethylpyridine. This research highlights the process of converting 2-methyl-5-ethylpyridine to 2-methyl-5-vinylpyridine and subsequently to 2-methyl-5-ethynylpyridine. The synthesized products were analyzed using IR and PMR spectroscopy (Ikramov et al., 2021).
Preparation of Tetrahydropyridines : Fukuda and Utimoto (1987) described the intramolecular addition of amine to carbon-carbon triple bonds in 5-alkynylamines to produce 2,3,4,5-tetrahydropyridines. This method involves the catalytic action of an aurate salt and has been used in synthesizing components of ant venom (Fukuda & Utimoto, 1987).
Hydrohalogenation of Ethynylpyridines : Muragishi et al. (2017) achieved efficient hydrochlorination of 2-ethynylpyridines without special reagents. The study found that ethynylpyridine reacts with hydrochloric acid to form a pyridinium salt, enhancing the electrophilicity of the ethynyl group and facilitating nucleophilic addition of halide anions, yielding high yields of 2-(2-chloroethenyl)pyridine (Muragishi, Asahara, & Nishiwaki, 2017).
Redox-Activated Amines in C(sp3)–C(sp) and C(sp3)–C(sp2) Bond Formation : Ociepa et al. (2018) presented a metal-free photoredox strategy for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives. This study demonstrates the scalability and broad substrate scope of this reaction, which is significant for the synthesis of functionalized alkynes and (E)-alkenes (Ociepa, Turkowska, & Gryko, 2018).
Copper(I)-Catalyzed Synthesis of 3-Amino-2-pyrones and 2,5-Dihydrofurans : A study by Snieckus (2015) reported a three-component reaction of propargyl alcohols, aldehydes, and amines under copper(I) catalysis. This method is significant for the synthesis of biologically active compounds, showcasing the versatility of 3-amino-2-pyrones and 2,5-dihydrofurans in chemical synthesis (Snieckus, 2015).
Evaluation as a Soil Nitrification Inhibitor : McCarty and Bremner (1990) evaluated 2-ethynylpyridine as a soil nitrification inhibitor. Their research showed that it is a potent inhibitor, comparing favorably with other nitrification inhibitors. This finding is significant for agricultural applications, particularly for retarding nitrification of fertilizer nitrogen in soil (McCarty & Bremner, 1990).
特性
IUPAC Name |
2-ethynylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-7-6(8)4-3-5-9-7/h1,3-5H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZCMKJLVRSWTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynylpyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




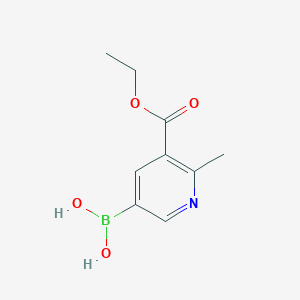
![Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8052708.png)
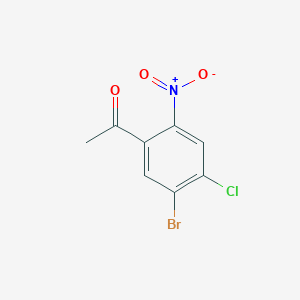
![5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8052727.png)
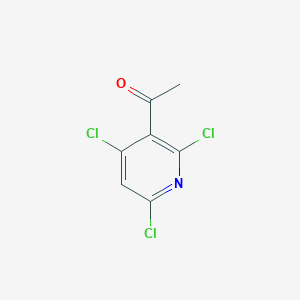

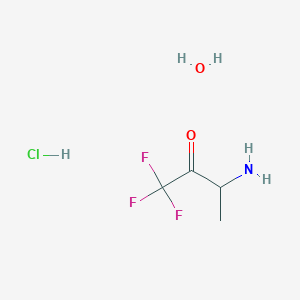
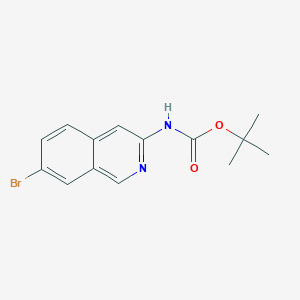
![7-Methoxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B8052764.png)



![6-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B8052785.png)